MAO-B vs. MAO-A Inhibition Selectivity Profile for 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine
Inhibition assays against human monoamine oxidase isoforms reveal a pronounced selectivity profile for 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine. The compound exhibits an IC₅₀ of 33 nM against MAO-B, representing an approximately 30-fold selectivity over MAO-A, for which the measured IC₅₀ is 1.00 × 10³ nM (1.0 μM) [1][2]. This selective engagement of MAO-B over MAO-A provides a defined pharmacological fingerprint that distinguishes it from non-selective or MAO-A preferential analogs.
| Evidence Dimension | Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | MAO-A: 1,000 nM; MAO-B: 33 nM |
| Comparator Or Baseline | Human MAO-A and MAO-B isoforms in the same assay system |
| Quantified Difference | ~30-fold greater potency for MAO-B over MAO-A |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B expressed in a heterologous system (Sapienza University of Rome/ChEMBL curated data) |
Why This Matters
For projects focused on MAO-B related pathways, selecting this specific compound with documented isoform selectivity is critical for minimizing off-target MAO-A effects and ensuring experimental reproducibility.
- [1] BindingDB. BDBM50421645 (CHEMBL123609). Target: Amine oxidase [flavin-containing] A (Human). IC₅₀: 1.00E+3 nM. View Source
- [2] BindingDB. BDBM50421645 (CHEMBL123609). Target: Amine oxidase [flavin-containing] B (Human). IC₅₀: 33 nM. View Source
